{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine
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Overview
Description
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine is a compound that features a thiophene ring, a fluorine atom, and an amine group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . The presence of the fluorine atom can enhance the compound’s stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated or de-thiophenated products
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene ring.
Uniqueness
{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine is unique due to the presence of the fluorine atom, which can enhance its stability and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C12H12FNS |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(3-fluoro-4-thiophen-3-ylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C12H12FNS/c1-14-7-9-2-3-11(12(13)6-9)10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
WJWWDKHEVOPXPV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)C2=CSC=C2)F |
Origin of Product |
United States |
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